N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as CX-5461, is a small molecule that has been developed as a potential cancer therapeutic agent. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). Inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, which in turn triggers a p53-dependent cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
CX-5461 selectively inhibits Pol I transcription, which is responsible for the synthesis of N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide. Inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, which activates the p53 pathway. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis in cancer cells. CX-5461 has also been shown to have minimal effects on normal cells, indicating a potential therapeutic window for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CX-5461 is its selectivity for Pol I transcription inhibition, which makes it a promising therapeutic agent for cancer treatment. However, CX-5461 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
For CX-5461 research include the development of more stable and soluble analogs, the identification of biomarkers for patient selection, and the evaluation of CX-5461 in clinical trials. Additionally, CX-5461's potential as a combination therapy with other cancer treatments should be further explored.
Méthodes De Synthèse
The synthesis of CX-5461 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the oxalamide moiety, which is achieved by the reaction of cyclopentanone with ethyl oxalyl chloride in the presence of triethylamine. The resulting oxalyl chloride intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethylamine to yield CX-5461.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has shown promising results in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer. CX-5461 has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-8-12(5-6-12)7-13-10(16)11(17)14-9-3-1-2-4-9/h9,15H,1-8H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBZCNUZMYHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.